2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid
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Overview
Description
2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid is a complex organic compound that features a benzoxazine ring fused with a sulfonyl group and a bromophenyl moiety
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial activity, particularly against gram-positive pathogens . The specific targets within these organisms remain to be identified.
Mode of Action
It is hypothesized that the lipophilic character of the compound, expressed by the clogP value, may enhance its antimicrobial effect
Biochemical Pathways
Based on its structural similarity to other antimicrobial agents, it may interfere with essential biochemical processes in the target organisms, leading to their inhibition or death .
Pharmacokinetics
The lipophilic nature of the compound suggests it may have good cell membrane permeability, potentially enhancing its bioavailability .
Result of Action
The compound has demonstrated potential antimicrobial activity in preliminary studies . It is particularly effective against Gram-positive pathogens, including Enterococcus faecium biofilm-associated infections
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring, followed by the introduction of the sulfonyl group and the bromophenyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromophenyl moiety allows for electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic ring.
Scientific Research Applications
2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound shares the bromophenyl sulfonyl group but differs in its overall structure and biological activity.
4-bromobenzenesulfonyl chloride: A simpler compound used as an intermediate in the synthesis of more complex molecules.
Uniqueness
2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid is unique due to its combination of a benzoxazine ring with a sulfonyl group and a bromophenyl moiety. This structural arrangement provides a distinct set of chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
IUPAC Name |
2-[4-(4-bromophenyl)sulfonyl-2,3-dihydro-1,4-benzoxazin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5S/c17-11-5-7-13(8-6-11)24(21,22)18-12(9-16(19)20)10-23-15-4-2-1-3-14(15)18/h1-8,12H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGUTMGGZCQTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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